Acetohydroxamic acid, 2-(2-furamido)- is a synthetic compound primarily used in the treatment of urea-splitting bacterial infections of the urinary tract. It is derived from hydroxylamine and ethyl acetate and bears structural similarities to urea. The compound acts as an antagonist to the bacterial enzyme urease, which is crucial in the hydrolysis of urea into ammonia, thus helping to lower ammonia levels in urine and improve the efficacy of antimicrobial agents used in conjunction with it .
Acetohydroxamic acid belongs to the class of organic compounds known as acetohydroxamic acids. This class is characterized by the presence of a hydroxamic acid group attached to a carbon center with a methyl group. The compound is classified as a small molecule and has been approved for medical use, particularly under the trade name Lithostat .
The synthesis of acetohydroxamic acid can be achieved through several methods, primarily involving hydroxylamine as a starting material. One notable method involves:
Yields from this synthesis can reach up to 98% with high purity after recrystallization .
The molecular formula for acetohydroxamic acid is with a molecular weight of approximately 75.0666 g/mol. Its structure can be represented by the following identifiers:
The compound does not exhibit optical activity, as it lacks stereocenters .
Acetohydroxamic acid primarily functions by inhibiting the urease enzyme in bacteria such as Enterobacter aerogenes. This inhibition prevents the hydrolysis of urea into ammonia, thereby lowering urine pH and ammonia concentration, which enhances the effectiveness of concurrent antimicrobial treatments .
Additionally, acetohydroxamic acid does not have direct antimicrobial properties; rather, it acts synergistically with antibiotics by creating an environment less favorable for bacterial growth .
The mechanism of action for acetohydroxamic acid involves reversible inhibition of urease activity. By binding to the urease enzyme, it disrupts its function, leading to decreased production of ammonia from urea. This reduction in ammonia not only lowers urine pH but also mitigates conditions that promote bacterial growth, thereby facilitating better outcomes when used alongside antibiotics .
Quantitative data indicate that acetohydroxamic acid has an IC50 value (the concentration required to inhibit 50% of urease activity) of approximately 27 µM, highlighting its potency as an inhibitor .
Acetohydroxamic acid exhibits several notable physical and chemical properties:
These properties suggest that acetohydroxamic acid is highly soluble in water and has a low tendency to partition into organic solvents, indicating its hydrophilic nature .
Acetohydroxamic acid is primarily utilized in clinical settings for:
Moreover, ongoing research may explore additional applications in other therapeutic areas where urease inhibition could be beneficial. Its role in modulating urinary chemistry underscores its importance in urology and infectious disease management .
The synthesis of 2-(2-furamido)acetohydroxamic acid primarily leverages two established methodologies adapted from hydroxamic acid chemistry: ester-hydroxylamine condensation and carboxylic acid activation followed by hydroxylamine coupling. The ester-based route involves reacting ethyl 2-(2-furamido)acetate with hydroxylamine hydrochloride in alkaline media (typically sodium hydroxide or sodium ethoxide), yielding the target compound at laboratory scale (45–65% yield). This method benefits from readily available furan-containing ester precursors but faces challenges in purifying reactive furan intermediates [3] [7].
Alternatively, the carboxylic acid activation pathway employs 2-(2-furamido)acetic acid activated by carbonyldiimidazole (CDI) or thionyl chloride, followed by reaction with O-benzylhydroxylamine. Subsequent catalytic hydrogenolysis removes the benzyl protecting group to unveil the hydroxamic acid functionality. Though this route achieves higher yields (75–85%), it requires expensive catalysts (e.g., palladium on carbon) and multi-step protection/deprotection, complicating scale-up [3] [9]. A third approach, direct amidation of methyl acetate derivatives with hydroxylamine, adapted from acetohydroxamic acid synthesis, shows promise but remains untested for this specific furan derivative [7].
Table 1: Comparative Analysis of Synthetic Pathways for 2-(2-Furamido)acetohydroxamic Acid
Method | Reagents | Yield (%) | Purity (%) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Ester-hydroxylamine condensation | Ethyl ester, NH₂OH·HCl, NaOH/EtOH | 45–65 | 85–90 | Simple setup, low-cost reagents | Moderate yield, purification challenges |
Carboxylic acid activation | CDI, O-Bn-NHOH, H₂/Pd-C | 75–85 | 90–95 | High yield, better regioselectivity | Costly catalysts, multi-step synthesis |
Direct amidation* | Methyl ester, NH₂OH·HCl, NaOEt/ROH | 60–80* | 80–88* | Fewer steps, scalable solvent systems | Requires optimization for furan substrate |
**Data extrapolated from analogous acetohydroxamic acid syntheses [1] [7]
Sodium ethoxide (NaOEt) emerges as a superior catalyst for synthesizing hydroxamic acid derivatives like 2-(2-furamido)acetohydroxamic acid due to its dual functionality: it simultaneously deprotonates hydroxylamine and activates carbonyl substrates. Unlike sodium hydroxide, which promotes ester hydrolysis, NaOEt minimizes hydrolytic byproducts by maintaining anhydrous conditions. Studies on acetohydroxamic acid synthesis demonstrate that NaOEt (20–90 mol%) accelerates the reaction of methyl acetate with hydroxylamine hydrochloride, achieving conversions >85% within 2–4 hours at 50–60°C [1] [7].
The catalytic mechanism involves nucleophilic enhancement of the ester carbonyl group via ethoxide coordination, facilitating attack by hydroxylamine. This is particularly effective for furan-containing substrates, where the electron-donating nature of the furan ring increases carbonyl electrophilicity. Kinetic studies confirm a 7-fold rate increase using NaOEt versus uncatalyzed systems, with optimal performance at 0.5–1.0 M concentrations in ethanol [1] [3].
Solvent polarity and proticity critically influence the synthesis of 2-(2-furamido)acetohydroxamic acid. Ethanol-methanol mixtures (80–90% alcohol content) are optimal for ester-hydroxylamine condensations, solubilizing both hydrophilic hydroxylamine salts and lipophilic furan intermediates. Ethanol-dominated systems (e.g., 90% v/v) enhance reaction rates due to superior nucleophile stabilization, achieving 95% conversion in ≤3 hours at 60°C. In contrast, methanol, though cheaper, slows kinetics by 25% due to weaker nucleophile activation [1] [7].
For acid-activation routes, aprotic solvents like dimethylacetamide (DMA) or tetrahydrofuran (THF) are preferred to prevent acyloxyanium formation. DMA enables 50% faster coupling of activated acids with O-benzylhydroxylamine than THF, attributed to its high polarity stabilizing the transition state. Chloroform-ethanol mixtures (3:1 v/v) facilitate crystallization, yielding high-purity (>92%) 2-(2-furamido)acetohydroxamic acid with minimal furan degradation [1] [9].
Table 2: Solvent Systems and Kinetic Parameters for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|---|
Ester-hydroxylamine condensation | 90% Ethanol/water | 60 | 2.5–3.0 | 94–97 | <5% acetic acid |
Acid activation (CDI coupling) | Dimethylacetamide (DMA) | 25 | 1.0–1.5 | 99 | Negligible |
Hydrogenolysis | Ethanol/chloroform (1:3) | 30 | 4.0 | 100 | <2% dehalogenated impurities |
Scalable production of 2-(2-furamido)acetohydroxamic acid requires integrated parameter optimization targeting substrate ratios, catalyst loading, and reaction engineering. Data from acetohydroxamic acid synthesis reveal that a 1:1.3 molar ratio of hydroxylamine hydrochloride to methyl ester maximizes yield (80–88%) while minimizing unreacted ester residues. Excess ester (>1.5 equiv) complicates purification and reduces cost-effectiveness [1] [7].
Reaction engineering enhances efficiency:
Crystallization optimization is vital:
Machine learning-driven Production Yield Optimization (PYO) systems can model these parameters, predicting optimal conditions (e.g., catalyst concentration, cooling rate) to elevate yields by 15–20% in commercial manufacturing [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7